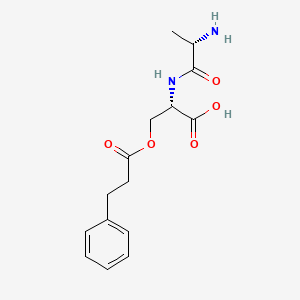
L-Alanyl-O-(3-phenylpropanoyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-O-(3-phenylpropanoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This compound is characterized by the presence of an alanyl group, a phenylpropanoyl group, and a serine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(3-phenylpropanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The alanyl and serine residues are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the serine residue with 3-phenylpropanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers, which streamline the synthesis process by automating the coupling and deprotection steps. These methods ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-O-(3-phenylpropanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phenylpropanoyl group to an alcohol.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of L-Alanyl-O-(3-phenylpropanoyl)-L-serine involves its interaction with specific molecular targets such as enzymes or receptors. The phenylpropanoyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-serine: Lacks the phenylpropanoyl group, making it less hydrophobic.
L-Alanyl-O-(2-phenylpropanoyl)-L-serine: Similar structure but with a different position of the phenyl group.
L-Alanyl-O-(3-phenylbutanoyl)-L-serine: Contains an additional carbon in the acyl chain.
Uniqueness
L-Alanyl-O-(3-phenylpropanoyl)-L-serine is unique due to the presence of the phenylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
921934-38-5 |
|---|---|
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-phenylpropanoyloxy)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(19)17-12(15(20)21)9-22-13(18)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,19)(H,20,21)/t10-,12-/m0/s1 |
InChI-Schlüssel |
LYVCTYLLUOPHFP-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



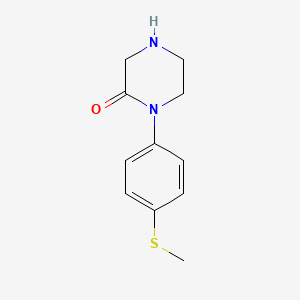
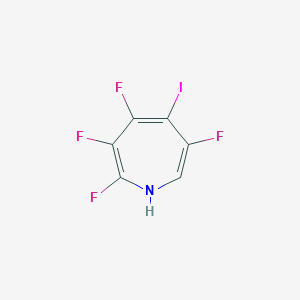
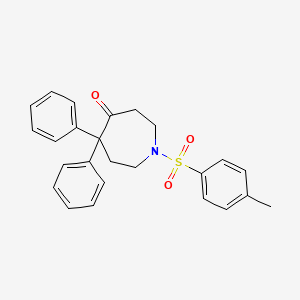
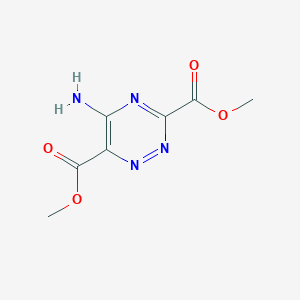
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
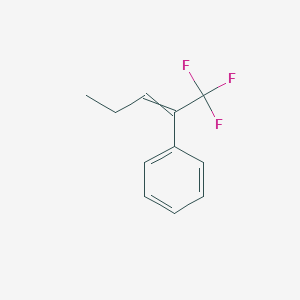
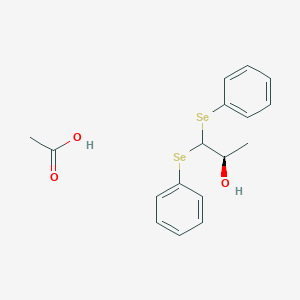

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
